3,5-Bis(trifluoromethyl)picolinic acid
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Overview
Description
3,5-Bis(trifluoromethyl)picolinic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-bis(trifluoromethyl)benzonitrile with appropriate reagents to form the desired product . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process generally includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl groups or the picolinic acid core.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3,5-Bis(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism by which 3,5-Bis(trifluoromethyl)picolinic acid exerts its effects involves interactions with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt normal cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness: 3,5-Bis(trifluoromethyl)picolinic acid is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring high-performance materials and specific biological activities.
Properties
Molecular Formula |
C8H3F6NO2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(8(12,13)14)5(6(16)17)15-2-3/h1-2H,(H,16,17) |
InChI Key |
NTRPMEPLKXEZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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